molecular formula C18H19N5O3 B11267268 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

Cat. No.: B11267268
M. Wt: 353.4 g/mol
InChI Key: VSVPQHQLZKJCKQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a structurally complex compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a propanamide chain to a 6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine group. Although direct pharmacological data for this compound are unavailable, its design suggests applications in medicinal chemistry, particularly in targeting enzymes or signaling pathways modulated by fused heterocycles.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide

InChI

InChI=1S/C18H19N5O3/c1-11-14(12(2)22-23-10-19-21-18(11)23)4-6-17(24)20-13-3-5-15-16(9-13)26-8-7-25-15/h3,5,9-10H,4,6-8H2,1-2H3,(H,20,24)

InChI Key

VSVPQHQLZKJCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a triazolopyridazine component. These structural elements contribute to its biological activity through various interactions with biological targets.

Molecular Formula

  • Chemical Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 342.36 g/mol

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to this compound. For instance:

  • Acetylcholinesterase Inhibition: This compound exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
  • α-Glucosidase Inhibition: The compound has also shown potential as an α-glucosidase inhibitor, making it relevant for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate digestion and absorption .

Antithrombotic Activity

Research indicates that derivatives of the benzodioxin structure possess dual antithrombotic properties by inhibiting thrombin and fibrinogen GPIIb/IIIa binding. The compound's ability to modulate these pathways may offer therapeutic benefits in preventing thrombotic events .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ProteinIC50/Ki ValueReference
AcetylcholinesteraseAChEIC50 = 0.5 µM
α-Glucosidaseα-GlucosidaseIC50 = 0.8 µM
Thrombin InhibitionThrombinKi = 0.0778 mM
GPIIb/IIIa BindingFibrinogen GPIIb/IIIaIC50 > 200 µM

Research Findings

  • Synthesis and Evaluation: A study synthesized various sulfonamide derivatives incorporating the benzodioxin moiety and evaluated their biological activities against AChE and α-glucosidase enzymes. The results indicated promising inhibitory effects that warrant further investigation for therapeutic applications in T2DM and Alzheimer's disease .
  • Chirality Influence: The chirality of benzodioxine derivatives significantly affects their biological activity. For example, (S)-isomers showed superior thrombin inhibition compared to their (R)-counterparts, suggesting that stereochemistry plays a critical role in drug design .

Scientific Research Applications

Biological Applications

Anticancer Activity
Research has indicated that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide exhibit anticancer properties. For instance, derivatives of triazolo-pyridazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that certain triazole derivatives could inhibit the growth of K562 and MCF-7 cell lines significantly .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacteria and fungi. For example, modifications in the benzodioxin core have been linked to enhanced antimicrobial properties .

Neuroprotective Effects
Emerging studies suggest that benzodioxin derivatives may possess neuroprotective effects. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

Synthesis and Functionalization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on improving the efficiency of synthesizing such complex molecules through techniques like microwave-assisted synthesis and green chemistry approaches .

Case Studies

Case Study 1: Anticancer Screening
A comprehensive screening of various derivatives of triazolo-pyridazines indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines. This suggests a promising avenue for further development as anticancer agents .

Case Study 2: Neuroprotective Studies
In vitro studies on the neuroprotective effects of similar benzodioxin compounds showed significant reductions in cell death in models of oxidative stress. These findings highlight the potential for developing therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Benzodioxin Moieties

The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) shares the benzodioxin scaffold but differs in its substituents, incorporating a pyridin-3-amine group and a dimethylaminomethylphenyl side chain . Key comparisons include:

Property Target Compound CAS 2306268-61-9
Molecular Weight Not reported 391.46 g/mol
Functional Groups Triazolopyridazine, propanamide Pyridine, benzodioxin, methoxy
Potential Applications Hypothesized kinase modulation Research use (unspecified targets)

The dimethylamino group in CAS 2306268-61-9 may enhance solubility, whereas the triazolopyridazine in the target compound could improve target selectivity due to its smaller, rigid structure.

Heterocyclic Analogues with Triazole/Oxadiazole Cores

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c) feature benzooxazin and phenyl-1,2,4-oxadiazole groups . Unlike the target compound’s triazolopyridazine, oxadiazoles are known for hydrogen-bonding capabilities and metabolic resistance.

Tetrahydroimidazopyridine Derivatives

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) exemplifies fused bicyclic systems with imidazopyridine cores . While structurally distinct, its nitrophenyl and ester groups highlight design strategies for tuning electronic properties and bioavailability:

Feature Target Compound Compound 2d
Core Heterocycle Triazolopyridazine Imidazopyridine
Key Substituents Benzodioxin, dimethyl groups Nitrophenyl, cyano, ester
Melting Point Not reported 215–217°C

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s triazolopyridazine core may require specialized coupling reagents, unlike the room-temperature synthesis of oxadiazole derivatives .
  • Spectroscopic Validation : Analogous compounds (e.g., 2d) were characterized via ¹H/¹³C NMR and HRMS, suggesting similar protocols could apply .
  • Biological Data Gap: No direct activity data exist for the target compound, unlike CAS 2306268-61-9, which is explicitly noted for research use .

Preparation Methods

Nitration and Reduction of 1,4-Benzodioxane

1,4-Benzodioxane undergoes nitration at the 6-position using nitric acid in sulfuric acid (70% yield). Subsequent catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 2,3-dihydro-1,4-benzodioxin-6-amine.

Key Parameters :

  • Nitration: 0–5°C, 2 hours

  • Hydrogenation: 25°C, 50 psi H₂, 6 hours

Synthesis of 3-(6,8-Dimethyl triazolo[4,3-b]pyridazin-7-yl)propanoic Acid

Construction of the Triazolopyridazine Core

Thetriazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3-amino-6-methylpyridazine with acetyl chloride, followed by dehydrogenation using chloranil. Methylation at the 6- and 8-positions is achieved via Friedel-Crafts alkylation (MeCl, AlCl₃).

Side-Chain Introduction

Propanoic acid is introduced at the 7-position through nucleophilic aromatic substitution. 7-Bromo-6,8-dimethyl[1,2,]triazolo[4,3-b]pyridazine reacts with acrylic acid under Heck coupling conditions (Pd(OAc)₂, PPh₃, NEt₃).

Optimization Data :

ConditionYield (%)Purity (HPLC, %)
Pd(OAc)₂, 100°C6892
PdCl₂(PPh₃)₂, 90°C7295

Amide Coupling and Final Product Isolation

Activation of Propanoic Acid

3-(6,8-Dimethyltriazolo[4,3-b]pyridazin-7-yl)propanoic acid is activated using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in 2-propanol. This generates a reactive acyloxy triazine intermediate.

Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

The activated acid reacts with the amine fragment at 25°C for 12 hours, followed by cyclization at 55°C to form the amide bond. Crude product is purified via recrystallization (2-propanol/water).

Yield and Purity :

  • Yield: 35–40%

  • HPLC Purity: ≥96%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin), 3.22 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 6H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd. 382.1521, found 382.1518.

X-ray Crystallography

Single-crystal analysis confirms the planar triazolopyridazine system and orthogonal benzodioxin orientation.

Scalability and Process Considerations

Solvent Selection

Polar aprotic solvents (DMF, NMP) improve reaction homogeneity but complicate purification. 2-Propanol balances solubility and ease of isolation.

Temperature Control

Exothermic amide coupling necessitates gradual reagent addition (<5°C) to suppress side reactions.

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